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Compound of Interest

Compound Name:
Methyl 4-oxoadamantane-1-

carboxylate

Cat. No.: B2565457 Get Quote

Anwendungshinweis: Derivatisierung von Methyl-4-oxoadamantan-1-carboxylat für das

biologische Screening

Für: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung: Dieser Anwendungshinweis beschreibt detaillierte Strategien und

Protokolle zur Derivatisierung von Methyl-4-oxoadamantan-1-carboxylat, einem vielseitigen

Baustein für die Erstellung von niedermolekularen Bibliotheken für das biologische Screening.

Wir erläutern die wissenschaftliche Begründung für die Modifikation des Adamantan-Gerüsts

und stellen schrittweise Protokolle für Reaktionen an der Keton- und Esterfunktionalität vor.

Darüber hinaus wird ein Arbeitsablauf für das Screening der resultierenden Bibliothek, die

Treffervalidierung und die vorläufige Analyse der Struktur-Wirkungs-Beziehung (SAR)

beschrieben.

Einführung: Die Bedeutung des Adamantan-Gerüsts
in der medizinischen Chemie
Adamantan ist ein hochsymmetrischer, spannungsfreier und lipophiler tricyclischer

Kohlenwasserstoff.[1][2] Seine starre, käfigartige Struktur verleiht Molekülen einzigartige

stereochemische und physikochemische Eigenschaften. Diese Eigenschaften haben

Adamantan zu einem privilegierten Gerüst in der Wirkstoffentwicklung gemacht.

Pharmazeutische Wirkstoffe, die ein Adamantan-Strukturelement enthalten, umfassen eine
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Reihe von Therapeutika wie Memantin (ein Antidementivum), Amantadin (ein Virostatikum) und

Vildagliptin (ein Antidiabetikum).[1] Die Lipophilie des Adamantankerns kann die

Membranpermeabilität und die orale Bioverfügbarkeit verbessern, während seine starre Natur

die konformationelle Flexibilität einschränkt, was zu einer erhöhten Selektivität für das

Zielprotein führen kann.

Methyl-4-oxoadamantan-1-carboxylat ist ein idealer Ausgangspunkt für die Erstellung einer

fokussierten Bibliothek. Es verfügt über zwei orthogonale funktionelle Gruppen – ein Keton an

der C4-Position und einen Methylester an der C1-Brückenkopfposition –, die selektiv modifiziert

werden können, um eine breite Palette von Analoga zu erzeugen. Die Derivatisierung dieser

Positionen ermöglicht eine systematische Untersuchung des chemischen Raums um das

Adamantan-Gerüst, was für die Identifizierung neuer biologisch aktiver Verbindungen

entscheidend ist.

Teil I: Synthetische Derivatisierungsstrategien
Die chemische Vielseitigkeit von Methyl-4-oxoadamantan-1-carboxylat ermöglicht gezielte

Modifikationen an zwei Schlüsselpositionen. Nachfolgend werden validierte Protokolle zur

Diversifizierung der Keton- und Estergruppen beschrieben.

Abschnitt A: Modifikationen an der C4-Ketonposition
Die Ketonfunktionalität ist ein hervorragender Ansatzpunkt für die Einführung struktureller

Vielfalt, insbesondere von stickstoffhaltigen Gruppen, die in biologisch aktiven Molekülen

allgegenwärtig sind.

Protokoll 1: Reduktive Aminierung zur Synthese von Amin-Derivaten

Die reduktive Aminierung ist eine robuste Methode zur Umwandlung von Ketonen in Amine.[3]

[4][5] Die Reaktion verläuft über ein intermediäres Imin, das in situ zu dem entsprechenden

Amin reduziert wird.[4] Die Verwendung eines milden Reduktionsmittels wie

Natriumtriacetoxyborhydrid [NaBH(OAc)₃] ist vorteilhaft, da es das Keton-Ausgangsmaterial

nicht reduziert, sondern selektiv das gebildete Iminiumion.

Begründung: Diese Eintopf-Reaktion ermöglicht die Einführung einer breiten Palette von

primären und sekundären Aminen, wodurch Eigenschaften wie Basizität, Polarität und das

Potenzial zur Wasserstoffbrückenbindung systematisch variiert werden können.
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Schritt-für-Schritt-Protokoll:

Lösen Sie Methyl-4-oxoadamantan-1-carboxylat (1 Äquiv.) in einem geeigneten aprotischen

Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF).

Fügen Sie das gewünschte primäre oder sekundäre Amin (1,2 Äquiv.) hinzu. Wenn das Amin

als Hydrochloridsalz vorliegt, fügen Sie eine nicht-nukleophile Base wie Triethylamin (TEA)

oder N,N-Diisopropylethylamin (DIPEA) (1,5 Äquiv.) hinzu, um das freie Amin freizusetzen.

Fügen Sie eine katalytische Menge Essigsäure hinzu (ca. 0,1 Äquiv.), um die Iminbildung zu

beschleunigen, insbesondere bei weniger reaktiven Ketonen.[6]

Rühren Sie die Mischung 1–2 Stunden bei Raumtemperatur.

Fügen Sie portionsweise Natriumtriacetoxyborhydrid (1,5 Äquiv.) hinzu. Vorsicht:

Gasentwicklung (Wasserstoff) kann auftreten.

Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.

Beenden Sie die Reaktion durch vorsichtige Zugabe einer gesättigten wässrigen

Natriumbicarbonatlösung (NaHCO₃).

Extrahieren Sie die wässrige Phase dreimal mit einem organischen Lösungsmittel (z. B.

Dichlormethan oder Ethylacetat).

Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat

(Na₂SO₄), filtrieren Sie und konzentrieren Sie sie im Vakuum.

Reinigen Sie das Rohprodukt mittels Säulenchromatographie an Kieselgel, um das

gewünschte Amin-Derivat zu erhalten.

Charakterisieren Sie das Produkt mittels LC-MS und ¹H-NMR, um Identität und Reinheit zu

bestätigen.

Tabelle 1: Beispielhaftes Panel von Aminen für die reduktive Aminierung
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Aminkomponente R-Gruppe
Molekulargewicht (
g/mol )

Begründung für die
Aufnahme

Anilin Phenyl 93,13

Einführung eines

aromatischen Rings

(Potenzial für π-π-

Wechselwirkungen)

Benzylamin Benzyl 107,15

Einführung eines

flexiblen aromatischen

Rests

Morpholin Morpholinyl 87,12

Einführung eines

heterozyklischen

Rings zur

Verbesserung der

Löslichkeit

Piperidin Piperidinyl 85,15

Einführung eines

basischen

aliphatischen Rings

Ethanolamin 2-Hydroxyethyl 61,08

Einführung einer

Hydroxylgruppe für H-

Brückenbindungen

Abschnitt B: Modifikationen an der C1-Esterposition
Die Estergruppe am Brückenkopf ist weniger reaktiv als das Keton, bietet aber einen

entscheidenden Vektor für die Diversifizierung, insbesondere durch die Bildung von Amiden,

die in der Pharmazie eine wichtige Rolle spielen.

Protokoll 2: Zweistufige Amidsynthese über Carbonsäure

Die Umwandlung des Methylesters in eine Reihe von Amiden erfolgt am besten in einem

zweistufigen Verfahren: (1) Verseifung des Esters zur freien Carbonsäure und (2) Kupplung der

Säure mit verschiedenen Aminen.
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Begründung: Amide sind metabolisch stabiler als Ester und bieten vielfältige Möglichkeiten

für Wasserstoffbrücken-Wechselwirkungen. Dieser zweistufige Ansatz ermöglicht die

Kupplung mit einer nahezu unbegrenzten Auswahl an Aminen unter Verwendung von

Standard-Peptidkupplungsreagenzien wie HBTU oder HATU.[7]

Schritt-für-Schritt-Protokoll:

Schritt 1: Verseifung des Esters

Lösen Sie Methyl-4-oxoadamantan-1-carboxylat (1 Äquiv.) in einer Mischung aus THF und

Wasser (z. B. 3:1).

Fügen Sie Lithiumhydroxid (LiOH) (2–3 Äquiv.) hinzu.

Rühren Sie die Reaktion bei Raumtemperatur und verfolgen Sie den Fortschritt mittels

Dünnschichtchromatographie (DC) oder LC-MS.

Nach Abschluss der Reaktion neutralisieren Sie die Mischung vorsichtig mit 1 M wässriger

Salzsäure (HCl) bis pH ~3–4.

Extrahieren Sie das Produkt mit Ethylacetat.

Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie,

um die 4-Oxoadamantan-1-carbonsäure zu erhalten, die oft ohne weitere Reinigung

verwendet werden kann.

Schritt 2: Amidkupplung

Lösen Sie die 4-Oxoadamantan-1-carbonsäure (1 Äquiv.) in einem aprotischen

Lösungsmittel wie N,N-Dimethylformamid (DMF).

Fügen Sie das Kupplungsreagenz (z. B. HATU, 1,1 Äquiv.) und eine Base (z. B. DIPEA, 2

Äquiv.) hinzu.

Rühren Sie die Mischung 15–30 Minuten bei Raumtemperatur, um den aktivierten Ester zu

bilden.

Fügen Sie das gewünschte Amin (1,2 Äquiv.) hinzu.
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Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.

Verdünnen Sie die Reaktionsmischung mit Wasser und extrahieren Sie das Produkt mit

Ethylacetat.

Waschen Sie die vereinigten organischen Phasen mit Salzlösung, trocknen Sie sie über

Na₂SO₄, filtrieren Sie und konzentrieren Sie sie.

Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder präparativer HPLC, um

das gewünschte Amid-Derivat zu erhalten.

Charakterisieren Sie das Produkt mittels LC-MS und NMR.

Diagramm 1: Workflow der Derivatisierungsstrategie

Modifikation am Keton (C4) Modifikation am Ester (C1)

Methyl-4-oxoadamantan-
1-carboxylat

Reduktive Aminierung Verseifung

Amin-Bibliothek

 + Diverse Amine 
 + NaBH(OAc)3 

4-Oxoadamantan-
1-carbonsäure

 + LiOH 

Amidkupplung

 + HATU/DIPEA 

Amid-Bibliothek

 + Diverse Amine 
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Bildunterschrift: Schematischer Workflow zur Derivatisierung von Methyl-4-oxoadamantan-1-

carboxylat.

Teil II: Biologische Screening-Kaskade
Nach der Synthese und Reinigung wird die Bibliothek von Adamantan-Derivaten für das

biologische Screening vorbereitet. Ein systematischer Ansatz ist entscheidend, um

zuverlässige Treffer zu identifizieren.[8][9]

Abschnitt A: Bibliotheksverwaltung und
Plattenvorbereitung

Qualitätskontrolle: Stellen Sie die Reinheit (>95 %) und Identität jeder Verbindung mittels LC-

MS und/oder NMR sicher.

Solubilisierung: Lösen Sie jede Verbindung in 100 % DMSO, um eine Stammlösung mit

hoher Konzentration (typischerweise 10 mM) zu erstellen.

Plattierung: Übertragen Sie die Stammlösungen in für das Hochdurchsatz-Screening (HTS)

geeignete Mikroplatten (z. B. 384-Well- oder 1536-Well-Platten).[10][11] Erstellen Sie Assay-

fertige Platten durch Verdünnung der Stammlösungen auf eine geeignete Konzentration für

den Assay.

Abschnitt B: Primäres Hochdurchsatz-Screening (HTS)
Das Ziel des primären Screenings ist es, schnell und effizient eine große Anzahl von

Verbindungen zu testen, um "primäre Treffer" zu identifizieren.[12]

Beispielprotokoll: In-vitro-Kinase-Inhibitionsassay

Begründung: Kinasen sind eine wichtige Klasse von Wirkstoffzielen. Assays wie ADP-Glo™

(Promega) messen die Kinaseaktivität, indem sie die Menge des produzierten ADP

quantifizieren, was eine robuste Methode zur Identifizierung von Inhibitoren darstellt.

Schritt-für-Schritt-Protokoll:
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Dispensieren Sie die Kinase, das Substrat und ATP in die Wells der Assay-Platte.

Übertragen Sie die Verbindungen aus der Assay-fertigen Platte in die Assay-Platte mit einem

akustischen Dispenser (z. B. Echo) oder einem Pin-Tool, um eine Endkonzentration von

typischerweise 10 µM zu erreichen. Fügen Sie Positiv- (bekannter Inhibitor) und

Negativkontrollen (DMSO) hinzu.

Inkubieren Sie die Reaktion für die vorgegebene Zeit (z. B. 60 Minuten) bei

Raumtemperatur.

Stoppen Sie die Kinase-Reaktion und initiieren Sie die ADP-Detektionsreaktion gemäß den

Anweisungen des Herstellers.

Messen Sie das Lumineszenzsignal mit einem Plattenlesegerät.

Datenanalyse: Normalisieren Sie die Daten anhand der Kontrollen (% Inhibition = 100 * (1 -

(Signal_Verbindung - Signal_Positiv) / (Signal_Negativ - Signal_Positiv))). Definieren Sie

einen Treffer-Schwellenwert (z. B. >50 % Inhibition oder >3 Standardabweichungen vom

Mittelwert der Negativkontrollen).

Abschnitt C: Treffervalidierung und Sekundärassays
Primäre Treffer müssen validiert werden, um falsch positive Ergebnisse auszuschließen und

ihre Aktivität zu bestätigen.

Diagramm 2: Kaskade des biologischen Screenings
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Bildunterschrift: Workflow von der primären Treffer-Identifikation bis zur SAR-Analyse.

Workflow zur Treffervalidierung:

Erneuter Test: Testen Sie die primären Treffer erneut unter denselben Assay-Bedingungen,

um die Aktivität zu bestätigen.
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Orthogonale Assays: Verwenden Sie einen Assay mit einem anderen Detektionsprinzip, um

technologiebedingte Artefakte auszuschließen.

Dosis-Wirkungs-Kurven: Testen Sie bestätigte Treffer in einer Konzentrationsreihe (z. B. 8–

10 Punkte), um die IC₅₀-Werte (die Konzentration, die eine 50%ige Hemmung bewirkt) zu

bestimmen.

Zelluläre Assays: Bewerten Sie die vielversprechendsten Verbindungen in zellbasierten

Assays, um die zelluläre Permeabilität und die Aktivität in einem biologisch relevanteren

Kontext zu untersuchen.

Schlussfolgerung
Methyl-4-oxoadamantan-1-carboxylat ist ein wertvoller Ausgangspunkt für die Synthese von

strukturell vielfältigen, dreidimensionalen Molekülbibliotheken. Die in diesem

Anwendungshinweis beschriebenen robusten Protokolle zur Modifikation der Keton- und

Esterfunktionalitäten ermöglichen eine effiziente Erforschung des chemischen Raums. In

Kombination mit einer systematischen biologischen Screening-Kaskade bietet dieser Ansatz

eine leistungsstarke Strategie zur Identifizierung und Optimierung neuer Leitstrukturen für die

Wirkstoffentwicklung.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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